molecular formula C4H8OS B1618606 Ethyl thioacetate CAS No. 926-67-0

Ethyl thioacetate

Cat. No.: B1618606
CAS No.: 926-67-0
M. Wt: 104.17 g/mol
InChI Key: IEPFHYMMMGMRNF-UHFFFAOYSA-N
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Description

. It is a thioester derived from thioacetic acid and ethanol. This compound is used in various organic synthesis processes due to its unique chemical properties.

Preparation Methods

Ethyl thioacetate can be synthesized through the acylation of thiols. One common method involves the reaction of thioacetic acid with ethanol under acidic conditions . The reaction typically proceeds as follows:

CH3C(S)OH+C2H5OHCH3C(S)OC2H5+H2OCH_3C(S)OH + C_2H_5OH \rightarrow CH_3C(S)OC_2H_5 + H_2O CH3​C(S)OH+C2​H5​OH→CH3​C(S)OC2​H5​+H2​O

Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. For instance, the use of phosphorus pentasulfide on glacial acetic acid followed by distillation can also produce thioacetic acid, which can then be esterified with ethanol .

Chemical Reactions Analysis

Ethyl thioacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of thioacetic acid, O-ethyl ester involves the formation of a thioester bond, which is a key intermediate in many biochemical reactions. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols . This process is facilitated by the electrophilic nature of the carbonyl carbon in the thioester bond.

Comparison with Similar Compounds

Ethyl thioacetate can be compared with other thioesters such as:

The uniqueness of thioacetic acid, O-ethyl ester lies in its balance between reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

O-ethyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPFHYMMMGMRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239066
Record name Thioacetic acid, O-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-67-0
Record name Thioacetic acid, O-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioacetic acid, O-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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